(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid that plays a crucial role in human health, particularly in brain function and development. This compound is classified under very long-chain fatty acids and is characterized by its aliphatic tail containing 22 carbon atoms and multiple double bonds. It is recognized for its potential biological activities and therapeutic applications.
This compound can be derived from the enzymatic hydroxylation of docosahexaenoic acid. It is found in various marine organisms and is considered a significant component of fish oil. The hydroxylation process typically occurs in specific biological systems where fatty acids are metabolized.
The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the synthesis.
The molecular formula for (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid is . It features multiple double bonds and a hydroxyl group attached to the carbon chain.
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid can participate in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents under controlled laboratory conditions. The reaction pathways depend on the functional groups present in the molecule.
The mechanism of action for (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid involves its interaction with various biological receptors and enzymes:
Research indicates that this compound may play a role in reducing oxidative stress and promoting neuronal health through its biochemical interactions.
These properties suggest that (4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid is likely to interact favorably with lipid membranes.
(4Z,7Z,10Z,13Z,16Z,19Z)-22-hydroxydocosa-4,7,10,13,16,19-hexaenoic acid has several potential applications in scientific research:
The enzymatic hydroxylation of polyunsaturated fatty acids (PUFAs) involves site-specific oxygen insertion catalyzed by oxidoreductases. For 22-hydroxylation of docosahexaenoic acid (DHA; 4Z,7Z,10Z,13Z,16Z,19Z-docosa-4,7,10,13,16,19-hexaenoic acid), the ω-carbon (terminal methyl group) undergoes regioselective modification. This process initiates with cytochrome P450-mediated oxidation at C-22, yielding 22-hydroxy-DHA (22-OH-DHA) as the primary product [3] [6]. The reaction requires molecular oxygen and NADPH as a cofactor, proceeding through a reactive iron-oxo intermediate that abstracts hydrogen from the fatty acid substrate [3].
DHA itself is biosynthesized via two primary pathways:
Table 1: Enzymatic Systems in PUFA Hydroxylation
Enzyme System | Localization | Primary Substrates | Products |
---|---|---|---|
Cytochrome P450 (CYP4) | Endoplasmic reticulum | DHA, Very-long-chain fatty acids | ω-Hydroxy fatty acids (e.g., 22-OH-DHA) |
Lipoxygenases (LOX) | Cytosol | DHA, DPAn-6 | Hydroperoxy derivatives (e.g., resolvins) |
Peroxisomal β-oxidation machinery | Peroxisomes | Tetracosahexaenoic acid (24:6ω-3) | DHA (precursor to hydroxylation) |
The CYP4 family of cytochrome P450 enzymes, particularly CYP4F and CYP4A subfamilies, catalyze ω-hydroxylation of DHA. These membrane-bound hemoproteins oxidize the terminal methyl group (ω-carbon) to a hydroxymethyl group, forming 22-OH-DHA [3] [6]. The reaction mechanism involves:
CYP4 enzymes demonstrate strict regioselectivity for the ω-position but exhibit broad substrate specificity toward fatty acid chain lengths (C12-C26). Kinetic studies reveal CYP4F2 and CYP4F3B efficiently metabolize DHA, with Km values in the low micromolar range [6]. Physiological modulators include:
Table 2: Cytochrome P450 Isoforms Involved in DHA Hydroxylation
Isoform | Tissue Distribution | Catalytic Efficiency toward DHA | Biological Context |
---|---|---|---|
CYP4F2 | Liver, kidney | Moderate (Vmax = 8.2 nmol/min/nmol P450) | Constitutive metabolism |
CYP4F3B | Leukocytes, brain | High (Vmax = 12.7 nmol/min/nmol P450) | Inflammatory regulation |
CYP4A11 | Liver, vasculature | Low (Vmax = 3.1 nmol/min/nmol P450) | Hypertension-associated |
Hydroxylation and oxidation represent divergent metabolic fates for ω-3 PUFAs:
ω-Oxidation Pathway
β-Oxidation Pathway
Functional Dichotomy:
Hydroxylated DHA derivatives intersect with eicosanoid biosynthesis through shared enzymatic pathways and competitive substrate dynamics:
Shared Enzymatic Machinery
Substrate Competition
Biological Implications
Table 3: Lipid Mediators Derived from ω-3 and ω-6 PUFAs
Precursor Fatty Acid | Enzyme | Primary Mediators | Biological Activities |
---|---|---|---|
DHA (22:6ω-3) | CYP4F/15-LOX | 22-OH-DHA/Resolvin D1 | Inflammation resolution, neuroprotection |
DPAn-6 (22:5ω-6) | 15-LOX | 17S-HDPAn-6, 10S,17S-HDPAn-6 | Inhibition of neutrophil transmigration, cytokine suppression |
Arachidonic acid (20:4ω-6) | COX/LOX | Prostaglandin E2, leukotriene B4 | Pro-inflammatory signaling, vasoconstriction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1